JMV 2959

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

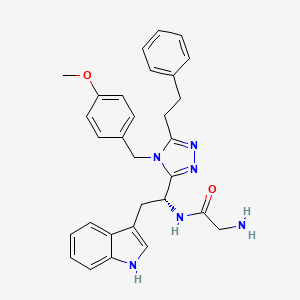

IUPAC Name |

2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZELOMMMKWTM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Interactions of JMV 2959: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for JMV 2959, a potent antagonist of the ghrelin receptor (GHS-R1a). Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its binding affinity, signaling pathways, and functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanism: Antagonism and Inverse Agonism at the Ghrelin Receptor

This compound is a 1,2,4-triazole (B32235) derivative that acts as a potent and competitive antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the primary receptor for the orexigenic hormone ghrelin.[1][2][3] Its mechanism of action is multifaceted, involving not only the blockade of ghrelin-induced signaling but also the suppression of the receptor's constitutive activity, a hallmark of inverse agonism.[4]

The GHS-R1a is a G protein-coupled receptor (GPCR) known for its high level of constitutive activity, meaning it can signal without the presence of an agonist like ghrelin.[5][6] this compound has been shown to inhibit this basal signaling, classifying it as a partial inverse agonist.[7] This dual action of antagonism and inverse agonism makes this compound a valuable tool for dissecting the physiological roles of the ghrelin system and a potential therapeutic agent for conditions driven by excessive ghrelin signaling, such as obesity and addiction.[1][8][9][10]

Binding and Affinity

This compound exhibits high affinity for the GHS-R1a. In vitro binding assays have determined its inhibitory concentration (IC50) and binding affinity (Kb), demonstrating its potent interaction with the receptor.

| Parameter | Value | Experimental Context |

| IC50 | 32 nM | Competitive binding assay against a radiolabeled ligand in cells expressing GHS-R1a.[2][3] |

| Kb | 19 nM | Dissociation constant calculated from binding assays, indicating high binding affinity.[2][3] |

Modulation of Downstream Signaling Pathways

The binding of this compound to the GHS-R1a initiates a cascade of intracellular events, primarily through its influence on G protein coupling and subsequent second messenger systems. The GHS-R1a is known to couple to various G proteins, including Gq and Gi/o, leading to diverse physiological responses.

This compound demonstrates biased signaling, meaning it differentially affects these pathways. It has been characterized as a partial agonist for the Gq pathway, leading to a submaximal activation of phospholipase C and subsequent inositol (B14025) phosphate (B84403) production.[7] In contrast, it acts as a neutral antagonist at Gi2 and Gob, completely blocking ghrelin-induced activation of these pathways without affecting their basal activity.[7]

A key downstream target of GHS-R1a signaling is the extracellular signal-regulated kinase (ERK). This compound has been shown to inhibit ghrelin-stimulated phosphorylation of ERK1/2.[5] Interestingly, while ghrelin and other agonists induce intracellular calcium mobilization, this compound does not affect this pathway on its own and blocks the effect of agonists.[2][3][5]

Caption: this compound's differential effects on GHS-R1a signaling pathways.

Experimental Methodologies

The characterization of this compound's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

-

Receptor Binding Assays:

-

Protocol: Competition binding assays are performed using cell membranes from HEK293 cells stably expressing human GHS-R1a. Membranes are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. Radioactivity is measured using a gamma counter to determine the IC50 value. The Kb is then calculated using the Cheng-Prusoff equation.

-

-

Inositol Phosphate (IP) Accumulation Assay (Gq activation):

-

Protocol: HEK293 cells expressing GHS-R1a are pre-labeled with myo-[³H]inositol. Cells are then stimulated with varying concentrations of this compound in the presence or absence of ghrelin. The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting. This assay determines the partial agonist activity of this compound on the Gq pathway.[7]

-

-

BRET-based G Protein Activation Assays (Gi/o activation):

-

Protocol: Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the interaction between GHS-R1a and specific G proteins (Gi2, Gob). HEK293T cells are co-transfected with GHS-R1a and BRET sensors for the respective G proteins. Upon ligand stimulation, conformational changes in the receptor and G protein lead to a change in the BRET signal, which is measured to quantify G protein activation. This compound is tested for its ability to inhibit ghrelin-promoted G protein activation.[7]

-

-

ERK1/2 Phosphorylation Assay:

-

Protocol: HEK-GHS-R1a-EGFP cells are treated with this compound for a specified pre-incubation period, followed by stimulation with ghrelin. Cell lysates are then collected and subjected to Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is quantified to assess the inhibitory effect of this compound.[5]

-

-

Calcium Mobilization Assay:

-

Protocol: HEK-GHS-R1a-EGFP cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Cells are then treated with this compound followed by stimulation with ghrelin. Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.[5]

-

Caption: Experimental workflow for characterizing this compound's mechanism of action.

In Vivo Studies

-

Food Intake Studies in Rodents:

-

Protocol: Rats or mice are administered this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses. Food intake is then measured at specific time points following the administration of a ghrelin agonist (e.g., hexarelin) or under fasting conditions. The effect of this compound on cumulative food intake is compared to vehicle-treated controls.[2][3]

-

-

Drug-Seeking Behavior Models:

-

Protocol: Rodent models of drug addiction, such as self-administration and cue-induced reinstatement paradigms, are employed. For example, rats are trained to self-administer drugs like cocaine or oxycodone. Following extinction training, the ability of this compound to block cue-reinforced drug-seeking behavior (lever presses) is assessed.[6][8][9][10]

-

-

Conditioned Place Preference (CPP):

-

Protocol: This model assesses the rewarding properties of drugs. Animals are conditioned to associate a specific environment with the administration of a drug (e.g., morphine). The effect of this compound on the acquisition, expression, or reconsolidation of this learned association is then evaluated by measuring the time spent in the drug-paired environment.[11][12][13]

-

Functional Consequences of GHS-R1a Blockade by this compound

The antagonism of the GHS-R1a by this compound leads to significant physiological and behavioral effects, primarily related to the known functions of the ghrelin system in energy homeostasis and reward pathways.

Regulation of Food Intake and Metabolism

This compound has been shown to reduce food intake induced by ghrelin agonists and fasting.[2][3] For instance, in rats, acute administration of this compound significantly decreases hexarelin-induced cumulative food intake.[2][3] This effect is mediated through the central nervous system, highlighting the role of central ghrelin signaling in appetite regulation.[2][3]

| In Vivo Effect | Species | Dosage and Administration | Outcome |

| Reduction of Hexarelin-Induced Food Intake | Rat | 160 µg/kg (s.c.) this compound | Significant reduction in cumulative food intake at 6 hours.[2][3] |

| Suppression of Morphine-Induced CPP | Rat | 6 mg/kg this compound | Reduced environmental cue-induced reinstatement of morphine seeking.[13] |

| Blunting of Cue-Reinforced Cocaine-Seeking | Rat | 2 mg/kg this compound | Decreased the total number of previously active lever presses.[6][8] |

| Blunting of Cue-Reinforced Oxycodone-Seeking | Rat | 1 and 2 mg/kg this compound | Decreased the total number of previously active lever presses.[6][8] |

Modulation of Reward and Addiction-Related Behaviors

The ghrelin system is increasingly recognized for its role in the rewarding aspects of food, alcohol, and illicit drugs.[6][9][10] this compound has been extensively studied in preclinical models of addiction. It has been shown to be effective in reducing cue-reinforced drug-seeking for cocaine and oxycodone, suggesting a role for the ghrelin-GHS-R1a axis in relapse vulnerability.[6][8][9][10] Furthermore, this compound can prevent the reconsolidation of morphine reward memory, indicating its potential to disrupt established drug-associated memories.[11][12][13]

Conclusion

This compound is a potent GHS-R1a antagonist with partial inverse agonist properties. Its mechanism of action involves high-affinity binding to the receptor, leading to the blockade of agonist-induced signaling and suppression of constitutive receptor activity. This compound exhibits biased signaling, acting as a partial agonist at the Gq pathway while being a neutral antagonist at Gi/o pathways. These molecular interactions translate into significant in vivo effects, including the reduction of food intake and the attenuation of drug-seeking behaviors. This detailed understanding of this compound's mechanism of action provides a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the ghrelin system.

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]

- 10. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 13. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

JMV 2959: A Technical Guide to a Potent Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2][3] This small molecule, a 1,2,4-triazole (B32235) derivative, has emerged as a critical tool in elucidating the diverse physiological roles of the ghrelin system and as a potential therapeutic agent for a range of conditions, including obesity, substance use disorders, and retinopathy.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound functions as a competitive antagonist at the GHS-R1a, a G protein-coupled receptor with high constitutive activity.[4] By binding to the receptor, this compound blocks the binding of ghrelin and other synthetic agonists, thereby inhibiting downstream signaling.[1] It has been demonstrated that this compound does not induce intracellular calcium mobilization on its own, indicating its antagonist nature.[2][3][5] The compound's primary action is to attenuate the physiological effects mediated by ghrelin, such as the release of growth hormone (GH), stimulation of appetite, and modulation of reward pathways.[1][6]

Quantitative Pharmacological Data

The following table summarizes key in vitro binding and functional parameters of this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 32 nM | Rat GHS-R1a Binding Assay | [2][3][5][7] |

| Kb | 19 nM | Rat GHS-R1a Binding Assay | [2][5] |

Signaling Pathways

This compound, by antagonizing the GHS-R1a, modulates intracellular signaling cascades typically activated by ghrelin. The primary signaling pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Experimental Protocols

Detailed methodologies for key in vivo experiments investigating the effects of this compound are outlined below.

Conditioned Place Preference (CPP) for Morphine Reward Memory

This protocol is designed to assess the effect of this compound on the reconsolidation of morphine reward memory.

Apparatus: A three-chamber polyvinyl chloride (PVC) box with two large side chambers distinguished by visual and tactile cues, separated by a smaller central chamber.

Procedure:

-

Pre-conditioning Phase (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to determine initial place preference.

-

Conditioning Phase (Days 2-9):

-

On alternate days, rats receive a subcutaneous (s.c.) injection of morphine sulphate and are confined to one of the side chambers for 45 minutes.

-

On the intervening days, rats receive a saline injection and are confined to the opposite chamber.

-

-

Post-conditioning Test (Day 10): Rats are again allowed to freely explore all three chambers for 15 minutes to confirm the establishment of a conditioned place preference for the morphine-paired chamber.

-

Memory Reactivation and Treatment (Day 11):

-

Rats are re-exposed to the morphine-paired context for a brief period to reactivate the reward memory.

-

Immediately following reactivation, rats are administered this compound (e.g., 3 or 6 mg/kg, intraperitoneally) or vehicle.

-

-

Post-treatment Tests (e.g., Day 12 and Day 18): The preference for the morphine-paired chamber is re-assessed to determine if this compound treatment impaired the reconsolidation of the reward memory.[8][9][10]

Cue-Reinforced Drug-Seeking Behavior

This protocol evaluates the efficacy of this compound in reducing cue-induced reinstatement of drug-seeking for substances like cocaine and oxycodone.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for drug self-administration.

Procedure:

-

Self-Administration Training:

-

Rats are trained to press an "active" lever to receive an intravenous infusion of the drug (e.g., cocaine or oxycodone). Each infusion is paired with a discrete cue (e.g., illumination of a cue light).

-

Pressing the "inactive" lever has no programmed consequences.

-

Training continues until stable responding is achieved.

-

-

Extinction Phase:

-

Lever pressing is no longer reinforced with drug infusions or the presentation of the cue.

-

This phase continues until responding on the active lever significantly decreases.

-

-

Reinstatement Test:

-

Rats are pre-treated with this compound (e.g., 1 or 2 mg/kg) or vehicle.

-

Following pre-treatment, rats are placed back in the operant chambers, and the drug-associated cue is presented contingent on active lever presses, but no drug is delivered.

-

The number of presses on the active and inactive levers is recorded to measure the extent of cue-reinstated drug-seeking and the effect of this compound on this behavior.[4][11][12]

-

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 6. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 10. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

JMV 2959: A Technical Guide to a Potent GHS-R1a Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Developed through a peptidomimetic approach based on a 1,2,4-triazole (B32235) scaffold, this compound has become a critical pharmacological tool for investigating the physiological roles of the ghrelin system.[1] This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of metabolic diseases, neuroendocrinology, and drug development.

Data Presentation: Quantitative Analysis of this compound Activity

The antagonistic properties of this compound at the GHS-R1a have been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Notes |

| IC50 | 32 nM | Radioligand Binding Assay | Competitive binding against a radiolabeled ligand. |

| Kb | 19 nM | Radioligand Binding Assay | Dissociation constant, indicating high binding affinity. |

Table 1: In Vitro Binding Affinity of this compound for GHS-R1a.

| Assay Type | This compound Concentration | Observation | Conclusion |

| Ghrelin-Induced Calcium Mobilization | 0.01, 0.1, and 1 µM | No effect on intracellular Ca2+ mobilization. | This compound does not act as an agonist or inverse agonist on the Gq-mediated calcium signaling pathway. |

Table 2: In Vitro Functional Antagonism of this compound at GHS-R1a.

| Animal Model | This compound Dose | Effect | Application |

| Rat | 160 µg/kg (s.c.) | Reduction of hexarelin-induced food intake. | Appetite Regulation |

| Rat | 0.5 - 2 mg/kg (i.p.) | Suppression of cue-reinforced cocaine and oxycodone seeking. | Addiction Studies |

| Rat | 6 mg/kg | Inhibition of morphine-induced conditioned place preference. | Addiction Studies |

Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHS-R1a.

1. Materials:

- HEK293 cells stably expressing human GHS-R1a.

- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA.

- Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

- Radioligand: [125I]-His9-ghrelin (or other suitable radiolabeled GHS-R1a agonist).

- Unlabeled ghrelin (for determining non-specific binding).

- This compound.

- 96-well microplates.

- Glass fiber filters (e.g., Whatman GF/C).

- Scintillation counter.

2. Procedure:

- Membrane Preparation:

- Harvest HEK293-GHS-R1a cells and homogenize in ice-cold membrane preparation buffer.

- Centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei.

- Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

- Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

- Binding Assay:

- In a 96-well plate, add in the following order:

- 25 µL of assay buffer (for total binding) or 1 µM unlabeled ghrelin (for non-specific binding) or this compound at various concentrations.

- 25 µL of radioligand (e.g., 50 pM [125I]-His9-ghrelin).

- 50 µL of membrane preparation (containing 10-20 µg of protein).

- Incubate for 60 minutes at 25°C with gentle agitation.

- Filtration and Counting:

- Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

- Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ghrelin-Induced Calcium Mobilization Assay

This protocol describes how to assess the antagonistic effect of this compound on ghrelin-induced intracellular calcium release.

1. Materials:

- HEK293 cells stably expressing human GHS-R1a.

- Fura-2 AM or other suitable calcium indicator dye.

- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

- Probenecid (B1678239).

- Ghrelin.

- This compound.

- 96-well black, clear-bottom microplates.

- Fluorescence plate reader with kinetic reading capabilities.

2. Procedure:

- Cell Plating:

- Seed HEK293-GHS-R1a cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

- Dye Loading:

- Wash the cells with HBSS.

- Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS containing 2.5 mM probenecid for 60 minutes at 37°C.

- Wash the cells twice with HBSS to remove extracellular dye.

- Antagonist Pre-incubation:

- Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

- Calcium Measurement:

- Place the plate in a fluorescence plate reader.

- Measure baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

- Add ghrelin (e.g., at its EC80 concentration) to stimulate calcium release and immediately begin kinetic reading for 2-3 minutes.

3. Data Analysis:

- Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2).

- Determine the peak fluorescence ratio in response to ghrelin stimulation in the presence and absence of this compound.

- Plot the percentage of inhibition of the ghrelin response against the logarithm of the this compound concentration.

- Determine the IC50 value for this compound's antagonism.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the GHS-R1a, a G-protein coupled receptor (GPCR). The canonical signaling pathway for GHS-R1a involves coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

Caption: GHS-R1a signaling pathway and the antagonistic action of this compound.

The following diagram illustrates a typical experimental workflow for characterizing a GHS-R1a antagonist like this compound.

Caption: Experimental workflow for the characterization of a GHS-R1a antagonist.

Conclusion

This compound is a well-characterized and potent antagonist of the GHS-R1a. Its high affinity and selectivity make it an invaluable tool for elucidating the complex roles of the ghrelin signaling pathway in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at further understanding GHS-R1a function and for the development of novel therapeutics targeting this receptor.

References

JMV 2959: A Technical Guide to its Antagonistic Affinity for the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JMV 2959, a potent and selective antagonist for the ghrelin receptor (GHSR1a). The document details its binding affinity, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.

Core Quantitative Data: Binding Affinity of this compound

This compound is a 1,2,4-triazole (B32235) derived compound that demonstrates high-affinity binding to the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its antagonistic properties have been quantified through various binding assays, with the following key metrics reported:

| Parameter | Value | Notes |

| IC50 | 32 nM | The half maximal inhibitory concentration in a competitive binding assay.[1][2] |

| Kb | 19 nM | The equilibrium dissociation constant for the antagonist.[1][2] |

These values indicate that this compound is a highly potent antagonist of the ghrelin receptor.

Experimental Protocols

The characterization of this compound's binding affinity for the GHSR1a typically involves competitive radioligand binding assays. Below is a detailed methodology synthesized from common practices in the field.

Radioligand Binding Assay for this compound

Objective: To determine the binding affinity (IC50 and Kb) of this compound for the human ghrelin receptor (GHSR1a).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GHSR1a, often tagged with a fluorescent protein like EGFP for monitoring expression (HEK-GHSR-1a-EGFP).[3]

-

Radioligand: 125I-labeled ghrelin ([125I]ghrelin).

-

Competitor: this compound.

-

Binding Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) containing a protease inhibitor cocktail and a small percentage of bovine serum albumin (BSA) to reduce non-specific binding.

-

Washing Buffer: Cold binding buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Gamma counter.

Workflow:

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of JMV 2959

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound. It is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic potential of GHS-R1a antagonism. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the core signaling pathway and experimental workflows. While extensive pharmacodynamic data exists, a notable gap remains in the public domain regarding the quantitative pharmacokinetic parameters of this compound.

Introduction

Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHS-R1a. The ghrelin/GHS-R1a system is a key regulator of appetite, food intake, and energy homeostasis.[1] Consequently, antagonism of this receptor presents a promising therapeutic strategy for metabolic disorders such as obesity. This compound, a 1,2,4-triazole (B32235) derivative, has emerged as a valuable pharmacological tool for studying the physiological roles of the ghrelin system and for evaluating the therapeutic potential of GHS-R1a blockade.[1] This guide synthesizes the current knowledge on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the GHS-R1a.

In Vitro Potency

This compound exhibits high affinity for the human GHS-R1a.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 32 nM | LLC-PK1 cells expressing human GHS-R1a | Competitive radioligand binding assay with 125I-[His9]-ghrelin | [1] |

| Kb | 19 nM | Not Specified | Binding Assay | [2] |

In Vivo Effects

Preclinical studies in rodents have demonstrated the ability of this compound to modulate various physiological and behavioral processes.

This compound has been shown to reduce food intake under conditions of stimulated appetite.

| Species | Dose | Route of Administration | Effect on Food Intake | Experimental Condition | Reference |

| Rat | 160 µg/kg | Subcutaneous (s.c.) | Reduced cumulative food intake at 6 hours | Hexarelin (a GHS-R1a agonist)-induced food intake | [2] |

| Rat | 1, 3, and 6 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased startle response | Prepulse inhibition paradigm | [1] |

| Rat | 3 mg/kg | Intraperitoneal (i.p.) | Increased water consumption at 4 hours | Voluntary alcohol consumption | [3] |

| Rat | 6 mg/kg | Not Specified | Significantly less food intake on the first and second days | Morphine-induced conditioned place preference model | [4] |

This compound has been investigated for its potential to attenuate reward-seeking behaviors for drugs of abuse.

| Species | Dose | Route of Administration | Effect on Drug-Seeking Behavior | Drug of Abuse | Reference |

| Rat | 1 and 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced oxycodone-seeking | Oxycodone | [5] |

| Rat | 2 mg/kg | Intraperitoneal (i.p.) | Suppressed cue-reinforced cocaine-seeking | Cocaine | [5] |

| Rat | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | Did not alter oxycodone intake in a self-administration paradigm | Oxycodone | [5] |

| Rat | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | Did not alter cocaine intake in a self-administration paradigm | Cocaine | [5] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including bioavailability, plasma concentration-time profiles, half-life, clearance, and volume of distribution, are not extensively available in the peer-reviewed literature. One study mentioned the "specific pharmacokinetics of JMV2959" as a potential factor influencing its effects, but did not provide specific data.[6] The lack of this information is a significant knowledge gap in the preclinical characterization of this compound.

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the GHS-R1a. The primary signaling pathway involves the Gαq/11 protein.

GHS-R1a Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature. Detailed, step-by-step protocols are often proprietary or not fully disclosed in publications.

Ghrelin Receptor Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound to the GHS-R1a.

Workflow for a Competitive Ghrelin Receptor Binding Assay.

General Procedure:

-

Membrane Preparation: Homogenize cells stably expressing GHS-R1a (e.g., LLC-PK1 cells) in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ghrelin analog and varying concentrations of the competitor compound (this compound).

-

Incubation: Allow the reaction to proceed for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels.

Workflow for an Intracellular Calcium Mobilization Assay.

General Procedure:

-

Cell Culture: Plate cells expressing GHS-R1a in a clear-bottom, black-walled multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye that can cross the cell membrane.

-

Compound Addition: For antagonist testing, add this compound to the wells and incubate.

-

Agonist Stimulation: Add a known GHS-R1a agonist to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the agonist-induced calcium mobilization.

In Vivo Food Intake Study

These studies assess the effect of this compound on feeding behavior in animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 5. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of JMV 2959: A Technical Guide for Preclinical Research

Introduction: JMV 2959 is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] While the ghrelin/GHS-R1a signaling pathway has been implicated in various physiological processes, including growth hormone release, appetite, and metabolism, the vast majority of in vivo efficacy studies on this compound have focused on its potential therapeutic applications in the fields of addiction, reward-seeking behavior, and metabolic disorders.[1] To date, there is a notable absence of published in vivo studies evaluating the efficacy of this compound in animal models of cancer. This technical guide provides a comprehensive overview of the core in vivo efficacy data for this compound, drawing from the existing body of research in neurobiology and metabolism.

Core Mechanism of Action

This compound functions by competitively binding to GHS-R1a, thereby blocking the downstream signaling initiated by its endogenous ligand, ghrelin. Ghrelin is known to play a significant role in reward-related neurological processes and homeostatic and hedonic food intake.[2] By antagonizing this receptor, this compound has been shown to modulate these behaviors in various preclinical models.

References

JMV 2959: A Technical Guide to its Applications in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of JMV 2959, a potent and selective antagonist/inverse agonist of the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), also known as the ghrelin receptor. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores its significant applications in neuroscience, particularly in the fields of substance use disorders and metabolic regulation.

Introduction: The Role of the Ghrelin System and this compound

Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is recognized as the "hunger hormone."[1] It exerts its wide-ranging effects by activating the GHSR-1a, a G protein-coupled receptor with high constitutive activity.[1][2] The ghrelin/GHSR-1a system is a critical regulator of numerous physiological processes, including growth hormone secretion, appetite stimulation, energy homeostasis, and reward-related behaviors.[1][3]

Given the extensive influence of this system on both metabolic and hedonic pathways, the development of specific ligands to modulate GHSR-1a activity has been a significant focus of research. This compound is a 1,2,4-triazole-derived compound that has emerged as a powerful tool in this endeavor.[1][4][5] It acts as a potent antagonist of the ghrelin receptor, making it an invaluable pharmacological instrument for dissecting the roles of the ghrelin system in the central nervous system and exploring its therapeutic potential.[1][4][5] This guide will review the key findings and methodologies associated with this compound research.

Mechanism of Action of this compound

This compound functions by competitively binding to the GHSR-1a, thereby blocking the signaling initiated by its endogenous ligand, ghrelin. The GHSR-1a is known to signal through multiple G-protein pathways, primarily Gαq, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium mobilization and activation of protein kinase C (PKC). This cascade is linked to many of ghrelin's physiological effects. This compound effectively inhibits this pathway.

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MilliporeSigma Calbiochem Ghrelin Receptor Antagonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

Investigating Appetite Regulation with JMV 2959: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of JMV 2959, a potent and selective ghrelin receptor antagonist, as a tool for investigating appetite regulation. This compound has been instrumental in elucidating the role of the ghrelin system in energy homeostasis and reward-driven feeding behaviors. This document outlines the core mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a peptidomimetic compound that acts as a selective antagonist/inverse agonist at the growth hormone secretagogue receptor type 1a (GHSR-1a), more commonly known as the ghrelin receptor.[1] Ghrelin, a 28-amino acid peptide produced primarily by the stomach, is the only known circulating orexigenic (appetite-stimulating) hormone.[2] Its effects are mediated through the GHSR-1a, which is highly expressed in key brain regions involved in appetite control, most notably the hypothalamus and brainstem, as well as in reward-related areas like the ventral tegmental area (VTA).[2][3]

The primary mechanism by which ghrelin stimulates appetite involves its binding to GHSR-1a on orexigenic neurons in the arcuate nucleus (ArcN) of the hypothalamus. This activation stimulates the release of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which subsequently promote food intake. By blocking ghrelin's access to its receptor, this compound effectively inhibits this signaling cascade, leading to a reduction in food-seeking behavior and consumption.[2]

Quantitative Data on Appetite Regulation

The efficacy of this compound in reducing food intake has been quantified in various preclinical models. The following tables summarize the key findings, dosages, and experimental conditions.

| Table 1: Effect of this compound on Food Intake in Mice | ||||

| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |

| C57BL/6J Mice | 9 mg/kg | Intraperitoneal (i.p.) | Significantly decreased food and ethanol (B145695) intake 4 hours post-injection. | [4][5] |

| C57BL/6J Mice | 12 mg/kg | Intraperitoneal (i.p.) | Significantly decreased food, water, and ethanol intake 4 hours post-injection. | [4][5] |

| Table 2: Effect of this compound on Food Intake in Rats | ||||

| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |

| Sprague-Dawley Rats | 6 mg/kg | Not Specified | Injected rats showed significantly less food intake on the first and second days of administration. | [3] |

| Overnight-fasted Rats | Not Specified | Intra-lPBN Injection | Decreased intake of standard chow within 1 hour; did not affect high-fat diet intake. Effects dissipated by 24 hours. | [6] |

| Table 3: Effects of this compound on Body Weight | ||||

| Animal Model | Dose (mg/kg) | Administration Route | Key Findings | Citation(s) |

| C57BL/6J Mice | 9 & 12 mg/kg | Intraperitoneal (i.p.) | Despite changes in food intake, no significant differences in body weight were observed during the experiments. | [4][5] |

| Sprague-Dawley Rats | 6 mg/kg | Not Specified | A significant reduction in body weight was observed on the first day of injection compared to the saline group. | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a standard experimental workflow.

Experimental Protocols

The following sections provide detailed methodologies for conducting acute food intake studies in rodents using this compound. These protocols are synthesized from established practices in the field.[7]

Materials and Reagents

-

Test Compound: this compound

-

Vehicle: Sterile Saline (0.9% NaCl) or as specified by the manufacturer.

-

Animals: Male C57BL/6J mice (8-10 weeks old) or Male Sprague-Dawley rats (250-300g).

-

Diet: Standard laboratory chow or high-fat diet, as required by the experimental design.

-

Equipment: Analytical balance (0.01g precision), animal housing cages, injection syringes and needles (e.g., 27G), automated food intake monitoring systems (optional, e.g., FED) or manual food hoppers.[8][9]

Animal Preparation and Housing

-

Acclimatization: Upon arrival, animals should be single-housed and allowed to acclimatize to the facility for at least one week. Maintain a 12:12 hour light/dark cycle and a controlled temperature (22 ± 2°C).

-

Baseline Monitoring: For 2-3 days prior to the experiment, measure and record daily food intake and body weight to establish a stable baseline. Handle animals daily to habituate them to the experimental procedures.

Protocol for Acute Food Intake Study (Fasted)

-

Fasting: At the end of the light cycle (e.g., 18:00h) on the day before the experiment, remove all food from the cages. Ensure free access to water. This typically results in a 16-hour fasting period.

-

Compound Preparation: On the day of the experiment, dissolve this compound in the vehicle to the desired concentrations (e.g., for 3, 9, 12 mg/kg doses). Prepare a vehicle-only solution for the control group.

-

Administration: At the beginning of the light cycle (e.g., 10:00h), weigh the animals and administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 5-10 ml/kg.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of food in the cage hopper.

-

Intake Measurement: Measure the amount of food remaining (and any spillage) at specific time points, typically 1, 2, 4, and 24 hours post-injection. Cumulative food intake is calculated by subtracting the remaining food from the initial amount.

-

Data Analysis: Analyze the data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests, to compare the this compound-treated groups with the vehicle control group.

Protocol for Chronic Administration Study

-

Procedure: For longer-term studies, this compound or vehicle is administered repeatedly, for instance, twice daily (e.g., at 07:00h and 19:00h) for 5-10 days.[7]

-

Measurements: Food intake and body weight should be measured daily, typically just before the morning injection.

-

Pair-Feeding Group (Optional): To determine if the effects on body weight are solely due to reduced caloric intake, a pair-fed control group can be included. This group receives the vehicle injection but is given only the amount of food consumed by the this compound-treated group on the previous day.

Conclusion

This compound is a critical pharmacological tool for probing the complex mechanisms of appetite regulation. As a ghrelin receptor antagonist, it allows for the specific investigation of the GHSR-1a pathway's role in homeostatic feeding, diet preference, and the rewarding aspects of food. The data clearly indicate its efficacy in reducing food intake in a dose-dependent manner, particularly within the first few hours of administration. The standardized protocols provided herein offer a robust framework for researchers to conduct reproducible experiments, furthering our understanding of metabolic control and aiding in the development of novel therapeutics for obesity and other eating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feeding Experimentation Device (FED): Construction and Validation of an Open-source Device for Measuring Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feeding Experimentation Device (FED): A flexible open-source device for measuring feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]

JMV 2959: A Ghrelin Receptor Antagonist in Addiction and Reward Pathway Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JMV 2959, a selective antagonist of the growth hormone secretagogue receptor 1α (GHS-R1a), and its application in the study of addiction and reward pathways. The document synthesizes preclinical data on its mechanism of action, its effects on various substance use disorders, and detailed experimental methodologies.

Introduction: The Ghrelin System and Addiction

The ghrelin system, comprising the "hunger hormone" ghrelin and its receptor GHS-R1a, is recognized for its role in regulating appetite and energy homeostasis.[1][2][3][4] Emerging evidence has implicated this system in the neurobiology of addiction.[1][2][3] The GHS-R1a is a G protein-coupled receptor with high constitutive activity, found in key brain regions associated with reward, such as the Ventral Tegmental Area (VTA).[1][4] Converging literature suggests that the central actions of ghrelin influence the neurochemical and behavioral effects of alcohol, cocaine, and opioids.[1] this compound is a potent and selective peptidergic GHS-R1a antagonist that has become a critical tool for investigating the therapeutic potential of ghrelin receptor blockade in treating substance use disorders (SUDs).[1]

Mechanism of Action: Modulating the Mesolimbic Reward Pathway

The rewarding effects of most drugs of abuse are linked to their ability to increase dopamine (B1211576) levels in the mesolimbic pathway, particularly in the Nucleus Accumbens (NAc). The ghrelin system directly interacts with this circuitry. GHS-R1a is expressed on dopamine neurons in the VTA.[4][5] Ghrelin activation of these receptors stimulates VTA dopamine neurons, leading to dopamine release in the NAc.[4][5][6] This modulation is believed to enhance the rewarding properties of addictive substances.

This compound exerts its effects by competitively blocking the GHS-R1a. This antagonism prevents endogenous ghrelin from activating the receptor, thereby attenuating the downstream signaling that potentiates dopamine release. Systemic administration of this compound has been shown to reduce the drug-induced dopamine efflux in the NAc, providing a clear neurochemical basis for its behavioral effects.[4][6][7]

Caption: Ghrelin signaling in the VTA and this compound's point of antagonism.

Preclinical Efficacy of this compound in Addiction Models

This compound has been extensively studied in various animal models of addiction, demonstrating a consistent ability to reduce drug-seeking behaviors, though its effects on direct drug consumption are more varied.

Cocaine

Preclinical studies show that while this compound does not consistently reduce cocaine self-administration (the total intake of the drug), it is highly effective at suppressing cue-reinforced cocaine-seeking.[1][2][3][8] This suggests that ghrelin signaling is more critically involved in the motivation and craving that leads to relapse rather than the direct rewarding effects of the drug during active use.[1][8] For example, a 2 mg/kg dose of this compound significantly reduced the number of lever presses for cocaine cues in rats that had undergone extinction training.[4][8] However, doses up to 2 mg/kg did not alter the number of cocaine infusions self-administered by the rats.[1][8] this compound also suppresses cocaine-induced conditioned place preference (CPP), further indicating its role in blocking the rewarding associations of the drug.[1]

Opioids (Oxycodone, Morphine, Fentanyl)

Similar to its effects on cocaine, this compound effectively blunts cue-reinforced drug-seeking for oxycodone without altering ongoing oxycodone self-administration.[1][2][3][8] This highlights a potential common mechanism for relapse vulnerability across different classes of abused drugs.[1] In studies on morphine, this compound has been shown to reduce morphine-induced CPP and prevent the reconsolidation of morphine-related reward memories.[9][10][11] When administered after re-exposure to a morphine-paired environment, this compound can disrupt the stability of the drug memory, an effect that lasts for at least seven days.[9][10] It also significantly inhibits fentanyl-induced CPP and self-administration.[9][10][11]

Alcohol

The ghrelin system is strongly implicated in alcohol reward.[12] Systemic or central administration of ghrelin increases alcohol consumption, an effect that is blocked by this compound.[1] this compound has been shown to decrease voluntary alcohol consumption and preference in rats with a long-term history of alcohol use.[13][14][15] The antagonist also prevents the "alcohol deprivation effect," a model of relapse where a period of abstinence leads to a significant increase in alcohol intake upon re-exposure.[14][15] Furthermore, this compound attenuates alcohol-induced increases in dopamine release in the nucleus accumbens and blocks the development of alcohol-induced CPP.[12]

Nicotine and Other Stimulants

This compound has been shown to attenuate nicotine-induced locomotor stimulation, accumbal dopamine release, and conditioned place preference in mice.[7] In rats, pretreatment with this compound significantly attenuates the development of locomotor sensitization to nicotine, a phenomenon associated with the transition to addiction.[16] The antagonist also reduces CPP and dopamine release induced by amphetamine and methamphetamine.[7][9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Cocaine and Oxycodone Seeking vs. Self-Administration in Rats

| Substance | Model | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result |

|---|---|---|---|---|

| Cocaine | Self-Administration | 0.5, 1, 2 | Active Lever Presses | No significant change[1][8] |

| Cocaine Infusions | No significant change[1][8] | |||

| Cue-Reinforced Seeking | 1 | Previously Active Lever Presses | No significant change[4] | |

| 2 | Previously Active Lever Presses | Significant Decrease [4][8] | ||

| Oxycodone | Self-Administration | 0.5, 1, 2 | Active Lever Presses | No significant change |

| Oxycodone Infusions | No significant change | |||

| Cue-Reinforced Seeking | 1 | Previously Active Lever Presses | Significant Decrease [8] |

| | | 2 | Previously Active Lever Presses | Significant Decrease [8] |

Table 2: Effects of Acute this compound on Alcohol Intake in Long-Term Alcohol-Consuming Rats

| Duration of Alcohol Access | This compound Dose (mg/kg) | Time Point | Outcome Measure | Result |

|---|---|---|---|---|

| 2 & 5 Months | 1 | 4 hours | Alcohol Intake (g/kg) | Significant Decrease [13] |

| 3 | 4 hours | Alcohol Intake (g/kg) | Significant Decrease [13] | |

| 8 Months (Repeated Admin.) | 3 | 1 hour (daily) | Alcohol Intake (g/kg) | Significant Decrease [13] |

| | 3 | 24 hours (daily) | Alcohol Intake (g/kg) | Significant Decrease [13][14] |

Table 3: Effect of this compound on Morphine Reward Memory Reconsolidation

| Experimental Group | Treatment (post-reactivation) | CPP Score (vs. pre-conditioning) |

|---|---|---|

| Morphine Conditioned | Vehicle | Significant Preference |

| Morphine Conditioned | This compound (3 mg/kg) | Significant Preference |

| Morphine Conditioned | this compound (6 mg/kg) | Preference Abolished [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Animals

Studies typically use adult male Sprague-Dawley or Wistar rats, or C57BL/6J mice, weighing 220-300g at the start of experiments.[1][11] Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and are given ad libitum access to food and water unless otherwise specified by the experimental design (e.g., fasting for feeding studies).[11]

Intravenous Self-Administration

-

Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit port on the animal's back.

-

Apparatus: Experiments are conducted in standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.

-

Acquisition: Rats learn to press the active lever to receive an intravenous infusion of a drug (e.g., cocaine 0.25 mg/kg/infusion). Each infusion is paired with a cue light and/or tone. The inactive lever has no programmed consequences. Sessions typically last 1-2 hours daily.

-

Extinction & Reinstatement (Drug-Seeking): After stable self-administration is achieved, the drug is withheld, and lever presses no longer result in infusions or cues (extinction). Once responding decreases to a low level, a reinstatement test is conducted where drug-associated cues are presented non-contingently to provoke drug-seeking behavior (lever pressing). This compound or vehicle is administered prior to this test session to evaluate its effect on cue-induced relapse.[1]

Conditioned Place Preference (CPP)

-

Apparatus: A three-chambered box with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller neutral central chamber.

-

Protocol (Unbiased):

-

Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers, and the time spent in each is recorded to establish any initial preference.

-

Conditioning: Over several days, rats receive alternating injections of the drug (e.g., morphine) and vehicle. Immediately following the drug injection, they are confined to one of the conditioning chambers. After the vehicle injection, they are confined to the opposite chamber.

-

Post-Conditioning (Test): In a drug-free state, rats are again allowed to freely explore all chambers. An increase in time spent in the drug-paired chamber compared to baseline is interpreted as a conditioned preference, indicating the rewarding properties of the drug. This compound can be administered during the conditioning phase to test its effect on the acquisition of reward, or before the test phase to assess its effect on the expression of reward.[9][10][11]

-

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgery: A guide cannula is stereotaxically implanted, aimed at a target brain region like the NAc shell or VTA.

-

Procedure: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected in timed samples.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of dopamine and its metabolites.[6]

Caption: Workflow for a cue-induced reinstatement (drug-seeking) experiment.

Summary and Future Directions

This compound has proven to be an invaluable pharmacological tool, demonstrating that antagonism of the GHS-R1a receptor is a promising strategy for treating SUDs.

-

Key Findings: The most robust finding across multiple substances is that this compound consistently reduces cue-induced drug-seeking and conditioned reward, while having minimal or no effect on ongoing drug self-administration.[1][2][3][8] This suggests the ghrelin system is a critical mediator of craving and relapse vulnerability rather than the acute reinforcing effects of drugs.

-

Logical Relationship: The antagonism of GHS-R1a by this compound disrupts the potentiation of the mesolimbic dopamine system by ghrelin. This blunts the salience of drug-associated cues and contexts, thereby reducing the motivation to seek the drug during periods of abstinence.

References

- 1. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A ghrelin receptor antagonist reduces the ability of ghrelin, alcohol or amphetamine to induce a dopamine release in the ventral tegmental area and in nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Ghrelin/GHS-R1A Signaling in Nonalcohol Drug Addictions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption | PLOS One [journals.plos.org]

- 14. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Pharmacologic Antagonism of Ghrelin Receptors Attenuates Development of Nicotine Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

JMV 2959: A Technical Guide to its Role in Metabolic Disorder Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 2959 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for GHS-R1a and plays a crucial role in stimulating growth hormone release, food intake, and regulating energy homeostasis.[1][2] By blocking the action of ghrelin, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the ghrelin system and as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of the core functionalities of this compound, its application in metabolic disorder studies, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

This compound acts as a competitive antagonist at the GHS-R1a, a G protein-coupled receptor (GPCR).[4] In its active state, the GHS-R1a, stimulated by ghrelin, initiates a cascade of intracellular signaling events. This compound competitively binds to the receptor, preventing ghrelin from binding and thereby inhibiting downstream signaling pathways.[4] The GHS-R1a exhibits high constitutive activity, meaning it can signal without a bound ligand.[5] Some compounds can act as inverse agonists, reducing this basal activity. While this compound is primarily characterized as a neutral antagonist, its effects on the receptor's constitutive activity are an area of ongoing research.

Core Applications in Metabolic Disorder Research

This compound has been instrumental in elucidating the role of the ghrelin signaling pathway in various aspects of metabolism.

Regulation of Food Intake and Body Weight

A primary focus of this compound research is its effect on appetite and body weight. Studies have consistently shown that administration of this compound can reduce food intake and promote weight loss in animal models.[6] It has been shown to be effective in diet-induced obese mice, where it not only reduces food intake but also leads to a selective loss of fat mass.[7]

Glucose Homeostasis and Insulin (B600854) Sensitivity

The ghrelin system is implicated in the regulation of glucose metabolism. Ghrelin itself can suppress insulin secretion and impair glucose tolerance. By blocking ghrelin's action, this compound has been shown to improve glucose homeostasis. Studies have demonstrated that GHS-R1a antagonists can enhance glucose-dependent insulin secretion, suggesting a potential therapeutic role in type 2 diabetes.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies involving this compound.

Table 1: In Vitro Characterization of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 32 nM | GHS-R1a binding assay | [9] |

| Kb | 19 nM | GHS-R1a binding assay | [10] |

Table 2: In Vivo Effects of this compound on Food Intake and Body Weight in Rodents

| Animal Model | This compound Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| Rats | 160 µg/kg | Subcutaneous (s.c.) | Reduced hexarelin-induced food intake | Not specified | [10] |

| Diet-induced obese mice | 10 mg/kg/day | Oral | Reduced | Up to 15% loss | [8] |

| Rats | 6 mg/kg | Intraperitoneal (i.p.) | Significantly less than saline group | Significantly less than saline group | [6] |

Table 3: In Vivo Effects of this compound on Drug-Seeking Behavior in Rats

| Drug | This compound Dose | Effect on Cue-Reinforced Drug-Seeking | Reference |

| Cocaine | 2 mg/kg | Suppressed | [9] |

| Oxycodone | 1 and 2 mg/kg | Suppressed | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Assays

1. GHS-R1a Receptor Internalization Assay

-

Cell Line: HEK-293 cells stably expressing EGFP-tagged GHS-R1a (HEK-GHSR-1a-EGFP).

-

Protocol:

-

Seed HEK-GHSR-1a-EGFP cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for 1 hour.

-

Challenge the cells with increasing concentrations of a GHS-R1a agonist (e.g., ghrelin, MK-0677, or L692,585) for 1 hour.

-

Measure the intracellular fluorescence intensity of EGFP using a suitable plate reader. A decrease in membrane-bound fluorescence and an increase in intracellular fluorescence indicate receptor internalization.

-

Normalize the data to a baseline control (buffer alone).[11]

-

2. ERK1/2 Phosphorylation Assay

-

Cell Line: HEK-GHSR-1a-EGFP cells.

-

Protocol:

-

Culture cells to near confluence in appropriate plates.

-

Treat cells with this compound (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with a GHS-R1a agonist (e.g., ghrelin, MK-0677, or L692,585) at various concentrations (e.g., 1, 10, 100 nM) for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and collect protein extracts.

-

Perform Western blotting using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.[11]

-

3. Calcium Mobilization Assay

-

Cell Line: HEK-GHSR-1a-EGFP cells.

-

Protocol:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Treat the cells with different concentrations of this compound (e.g., 0.01, 0.1, 1 µM).

-

Stimulate the cells with increasing concentrations of a GHS-R1a agonist.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The response is often expressed as a percentage of the response to a positive control like fetal bovine serum (FBS).[11]

-

In Vivo Studies

1. Food Intake and Body Weight Measurement in Rodents

-

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

-

Protocol:

-

House animals individually to allow for accurate food intake measurement.

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at a specific time each day.

-

Measure food intake at regular intervals (e.g., 1, 2, 4, 24 hours post-injection) by weighing the remaining food.

-

Record body weight daily.

-

For studies involving diet-induced obesity, animals are fed a high-fat diet for a specified period before the start of the treatment.[6][7]

-

2. Glucose Tolerance Test (GTT)

-

Animal Model: Mice or rats.

-

Protocol:

-

Fast the animals overnight (e.g., 16 hours).

-

Administer this compound or vehicle at a specified time before the glucose challenge.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage.

-

Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

Optionally, plasma insulin levels can also be measured from the collected blood samples.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: Ghrelin signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound is a critical tool for dissecting the complex role of the ghrelin system in metabolic regulation. Its ability to antagonize the GHS-R1a has provided significant insights into the control of appetite, body weight, and glucose metabolism. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals aiming to utilize this compound in their studies of metabolic disorders. Further research into the long-term effects and potential therapeutic applications of this compound and other GHS-R1a antagonists holds promise for the development of novel treatments for obesity and type 2 diabetes.

References

- 1. The 1,2,4-triazole as a scaffold for the design of ghrelin receptor ligands: development of this compound, a potent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin in the regulation of body weight and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ghrelin Contributes to Derangements of Glucose Metabolism Induced by Rapamycin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

JMV 2959 and its Effects on Cocaine-Seeking Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JMV 2959, a ghrelin receptor antagonist, and its influence on cocaine-seeking behavior. The document synthesizes findings from preclinical studies, offering a detailed examination of its mechanism of action, efficacy in attenuating drug-seeking, and the experimental methodologies used to evaluate its effects.

Introduction: The Role of the Ghrelin System in Addiction

The "hunger hormone" ghrelin, acting through the growth hormone secretagogue receptor 1α (GHS1αR), has emerged as a significant modulator of reward pathways in the brain.[1][2][3][4] Beyond its role in appetite regulation, the ghrelin system is implicated in the reinforcing properties of drugs of abuse, including cocaine.[1][2][3][4] The mesolimbic dopamine (B1211576) pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and motivation, and is a key target of both ghrelin and cocaine.[1][4] this compound is a selective GHS1αR antagonist that has been investigated as a potential therapeutic agent to mitigate cocaine addiction by targeting this pathway.[5][6]

Mechanism of Action of this compound in the Context of Cocaine Reward

This compound exerts its effects by blocking the GHS1αR, thereby inhibiting the downstream signaling cascades initiated by ghrelin.[5] In the context of cocaine addiction, this antagonism is particularly relevant in brain regions associated with reward. The GHS1αR is co-expressed with the dopamine D1 receptor (D1R) in neurons of the VTA and NAc.[6][7] Ghrelin can amplify dopamine signaling through the formation of GHS-R/D1R heterodimers, leading to enhanced cAMP accumulation and neuronal activation in response to dopamine.[7] Cocaine's primary mechanism is the blockade of the dopamine transporter, leading to increased synaptic dopamine. The potentiation of this effect by ghrelin may contribute to the reinforcing properties of the drug. By blocking the GHS1αR, this compound is hypothesized to prevent this amplification of dopamine signaling, thereby reducing the rewarding effects of cocaine and the motivation to seek the drug.

Signaling Pathway: Ghrelin-Dopamine Interaction in Reward Pathways

Effects of this compound on Cocaine-Seeking Behavior: Quantitative Data